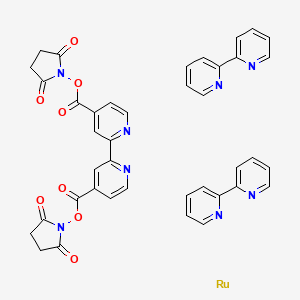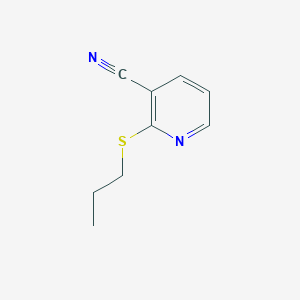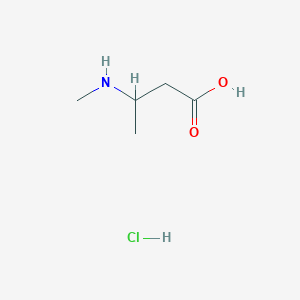
5-Carboxy-TET
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carboxy-TET is a useful single-isomer tetra-chloro fluorescein synthon . It plays a significant role in the process of DNA demethylation .
Synthesis Analysis
The synthesis of this compound involves an efficient P(V)-N activation strategy for the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates . The method has been optimized for gram-scale synthesis of the corresponding parent nucleosides from 2’-deoxythymidine .Molecular Structure Analysis
This compound is a product of the oxidation of 5-methylcytosine (5mC) by TET enzymes. The TET enzymes oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxylcytosine (5caC) .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily oxidation reactions. TET enzymes were discovered to successively oxidize 5mC to 5-hydromethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) . A photoredox reaction has also been reported for the selective modification of 5-Carboxycytosine in DNA .科学的研究の応用
Role in Tumor Development and Cancer
A decrease in 5-carboxylcytosine levels is associated with tumor development in various cancers. This is due to the reduced expression of TET genes, which are involved in the oxidation of 5-methylcytosine, an important DNA modification, to 5caC. This decrease in 5caC is tightly linked to tumor development and progression (Yang et al., 2013).
Epigenetic Regulation and DNA Demethylation
TET proteins, which include TET1 and TET2, play a crucial role in the active DNA demethylation process. They sequentially oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine, and eventually 5caC. This process is part of the mechanism through which DNA demethylation occurs, highlighting the importance of 5caC in epigenetic regulation (Wu & Zhang, 2017).
Biomarker Potential in Cancer
Decreased levels of 5-hydroxymethylcytosine, a precursor to 5caC, have been reported as a potential epigenetic hallmark in various cancers. This decrease correlates with cancer progression and poor survival, suggesting that changes in 5caC levels may have diagnostic and prognostic value in oncology (Chen et al., 2016).
Technological Advances in Mapping DNA Modifications
Recent advances in technology have enabled the profiling and mapping of 5caC in the genomic context. This has significant implications for understanding the biological functions of DNA modifications driven by TET enzymes (Amouroux et al., 2014).
Functional Roles in Somatic Reprogramming
Research indicates distinct roles for TET-oxidized 5-methylcytosine bases, including 5caC, in somatic reprogramming to pluripotency. These findings are crucial for understanding the mechanisms of cellular differentiation and development (Caldwell et al., 2020).
Structural Insights and Substrate Preference
Studies on the substrate preference of TET enzymes for 5caC provide structural insights into the enzymatic process of DNA demethylation. Understanding the substrate preference and mechanism of action of TET enzymes is vital for comprehending the stability and regulatory functions of 5caC (Hu et al., 2015).
作用機序
将来の方向性
While specific future directions for 5-Carboxy-TET are not explicitly mentioned in the sources, the broader field of DNA demethylation and epigenetic regulation, in which this compound plays a role, is a vibrant area of research. Advancements in technologies like single-cell RNA sequencing and artificial intelligence are expected to optimize clinical-grade CAR-T cells, which could potentially involve compounds like this compound .
特性
CAS番号 |
155911-13-0 |
|---|---|
分子式 |
C21H8Cl4O7 |
分子量 |
514.1 |
同義語 |
2',4,7,7'-Tetrachlorofluorescein-5-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)


![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)

